Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate

Description

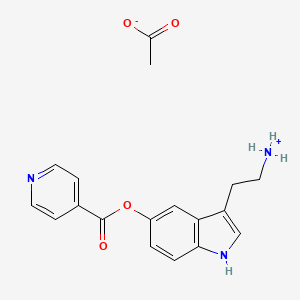

Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a synthetic indole derivative composed of three key structural components:

- Isonicotinic acid (pyridine-4-carboxylic acid), known for its role in antitubercular drugs (e.g., isoniazid).

- Monoacetate group, which modifies solubility and metabolic stability.

The compound’s molecular formula is inferred as C₁₆H₁₇N₃O₄ (isonicotinic acid: C₆H₅NO₂; 3-(2-aminoethyl)indol-5-ol: C₁₀H₁₂N₂O; acetate: C₂H₄O₂). It is structurally distinct from natural indoles like serotonin but shares functional groups that may confer bioactivity.

Properties

CAS No. |

19616-02-5 |

|---|---|

Molecular Formula |

C18H19N3O4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-[5-(pyridine-4-carbonyloxy)-1H-indol-3-yl]ethylazanium;acetate |

InChI |

InChI=1S/C16H15N3O2.C2H4O2/c17-6-3-12-10-19-15-2-1-13(9-14(12)15)21-16(20)11-4-7-18-8-5-11;1-2(3)4/h1-2,4-5,7-10,19H,3,6,17H2;1H3,(H,3,4) |

InChI Key |

DLITZRGRIFXSCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[O-].C1=CC2=C(C=C1OC(=O)C3=CC=NC=C3)C(=CN2)CC[NH3+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of isonicotinic acid with 3-(2-aminoethyl)indole. The reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include acetic anhydride and pyridine as a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and for the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Diversity: The target compound’s isonicotinate ester distinguishes it from hexanoate esters (e.g., ’s hexanoic acid derivative), which may enhance lipid solubility and alter receptor binding .

Pharmacological Profiles: Indomethacin (C₁₉H₁₆ClNO₄) shares an indole-acetic acid backbone but targets cyclooxygenase (COX) enzymes, whereas the target’s isonicotinate group may interact with nicotinic receptors or microbial targets .

Physicochemical Properties: The monoacetate group in the target compound likely improves aqueous solubility compared to non-acetylated analogs (e.g., serotonin) but reduces it relative to polyglycol monoacetates (e.g., PPGBM in ) . Molecular weight (~331 g/mol) places it between serotonin (176 g/mol) and indomethacin (357 g/mol), influencing bioavailability .

Synthetic Complexity: The target’s synthesis may resemble peptide coupling methods (e.g., Fmoc-protected glycine tert-butyl ester in ), requiring protection of the aminoethyl group during esterification .

Biological Activity

Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

This structure features an isonicotinic acid moiety linked to an indole derivative, which is significant for its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of isonicotinic acid exhibit notable antimicrobial properties. For instance, a study on various isonicotinic acid derivatives demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The presence of alkyl side chains at specific positions enhanced the anti-mycobacterial efficacy of these compounds .

Cytotoxicity and Apoptosis Induction

In vitro studies have shown that certain derivatives of isonicotinic acid can induce apoptosis in cancer cell lines. For example, compounds derived from isonicotinic acid were found to block the cell cycle at the G0/G1 phase, leading to increased cytotoxicity in HT-29 and HCT-8 cell lines. The expression of specific genes associated with drug metabolism was also upregulated, indicating a complex interaction with cellular pathways .

The mechanism by which isonicotinic acid derivatives exert their effects often involves modulation of metabolic pathways. Research suggests that these compounds can influence the expression of various cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, compounds were shown to increase the expression levels of CYP1A1 and CYP3A4 in certain cell lines .

Study 1: Antibacterial Efficacy

A recent study evaluated a series of isonicotinic acid derivatives against non-tuberculous strains. The results indicated that compounds with phenyl side chains exhibited superior antimicrobial activity compared to others. This highlights the importance of structural modifications in enhancing biological activity .

Study 2: Cancer Cell Line Research

Another investigation focused on the cytotoxic effects of isonicotinic acid derivatives on colorectal cancer cell lines. It was observed that specific compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, suggesting potential therapeutic applications in oncology .

Data Summary

The following table summarizes key findings related to the biological activities of isonicotinic acid derivatives:

| Activity | Compound | Effect | Cell Line/Organism |

|---|---|---|---|

| Antibacterial | Isonicotinic Acid Derivative 1 | Significant inhibition of M. tuberculosis | Mycobacterium tuberculosis |

| Cytotoxicity | Isonicotinic Acid Derivative 2 | Induces apoptosis; blocks G0/G1 phase | HT-29, HCT-8 |

| Gene Expression Modulation | Isonicotinic Acid Derivative 3 | Increased CYP1A1 and CYP3A4 expression | HT-29, HCT-8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.